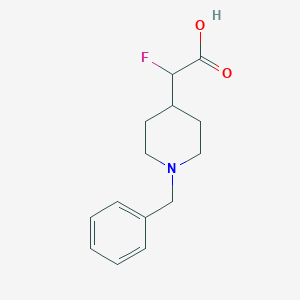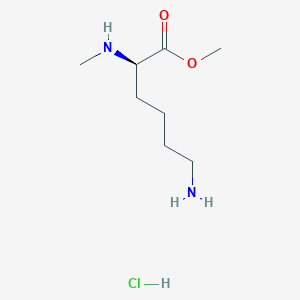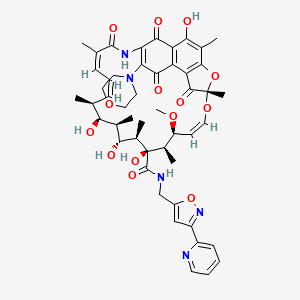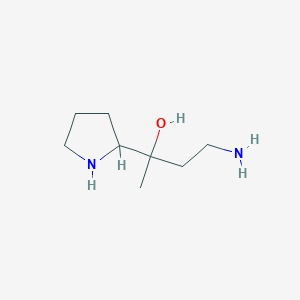![molecular formula C13H21NO3 B13148750 Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Tert-butyl (4aS,7aS)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Uniqueness
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl (4aS,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
IRUXJIURXQDCKP-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)



![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)

![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)





![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
